2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one
Overview
Description
2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a piperidinone ring, making it a valuable scaffold for the development of new chemical entities.
Preparation Methods
The synthesis of 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate in a Mannich reaction to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated using iodomethane and anhydrous potassium carbonate to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime esters using hydroxylamine hydrochloride.
Reduction: Reduction reactions can modify the piperidinone ring, potentially leading to different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydroxylamine hydrochloride for oximation and iodomethane for methylation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate for the synthesis of other complex molecules.
Biology: The compound has shown promising antioxidant and antimicrobial activities.
Industry: The compound’s unique structure makes it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The antimicrobial activity is likely due to its interaction with microbial cell membranes, leading to cell damage and death .
Comparison with Similar Compounds
2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one can be compared with other similar compounds, such as:
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound has a similar structure but differs in the position of the methyl group.
2,6-bis(4-methoxyphenyl)anthracene: Another compound with methoxyphenyl groups, but attached to an anthracene core.
The uniqueness of this compound lies in its specific substitution pattern on the piperidinone ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-19(22)12-18(14-4-8-16(23-2)9-5-14)21-20(13)15-6-10-17(24-3)11-7-15/h4-11,13,18,20-21H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPLWIXSMMGDLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317665 | |
Record name | 4-Piperidinone, 2,6-bis(4-methoxyphenyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138453-07-3 | |
Record name | 4-Piperidinone, 2,6-bis(4-methoxyphenyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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